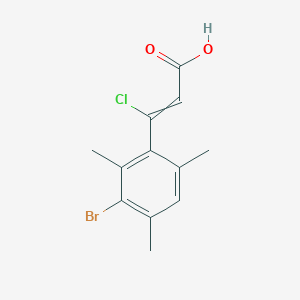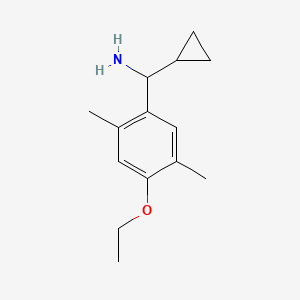
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine is a chemical compound with a molecular weight of 219.32 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group and an ethoxy group attached to a dimethylphenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Dimethylphenyl Ring: The dimethylphenyl ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the cyclopropyl group, ethoxy group, and dimethylphenyl ring through a nucleophilic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where a nucleophile or electrophile displaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea: A compound with a similar cyclopropyl and dimethylphenyl structure but with a urea functional group.
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A compound with a cyclopropyl group and an imidazole ring.
Uniqueness
1-Cyclopropyl-1-(4-ethoxy-2,5-dimethylphenyl)methanamine is unique due to the presence of the ethoxy group attached to the dimethylphenyl ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
535926-66-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
cyclopropyl-(4-ethoxy-2,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-4-16-13-8-9(2)12(7-10(13)3)14(15)11-5-6-11/h7-8,11,14H,4-6,15H2,1-3H3 |
InChI Key |
UWQGJSGYRUSPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C(C2CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


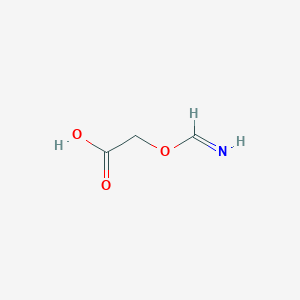
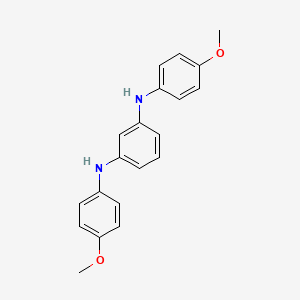

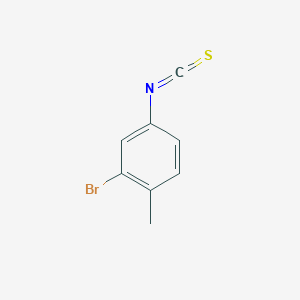
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
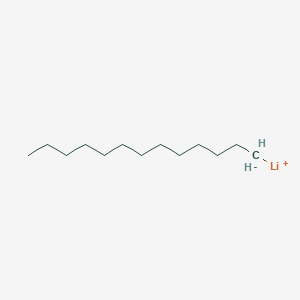
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
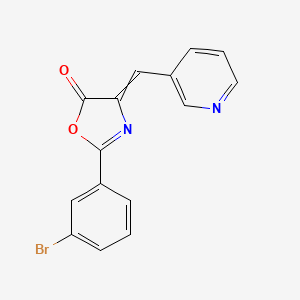
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
